molecular formula C8H21NSi B069696 Butyldimethyl(dimethylamino)silane CAS No. 181231-67-4

Butyldimethyl(dimethylamino)silane

Cat. No.: B069696
CAS No.: 181231-67-4
M. Wt: 159.34 g/mol
InChI Key: AKWXSZZKOUAVJY-UHFFFAOYSA-N
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Description

Butyldimethyl(dimethylamino)silane is an organosilicon compound with the molecular formula C8H21NSi. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its ability to act as a protecting group for reactive hydrogens in alcohols, amines, thiols, and carboxylic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyldimethyl(dimethylamino)silane can be synthesized through the reaction of butyl lithium with dimethylaminosilane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction can be represented as follows:

Butyl lithium+DimethylaminosilaneThis compound\text{Butyl lithium} + \text{Dimethylaminosilane} \rightarrow \text{this compound} Butyl lithium+Dimethylaminosilane→this compound

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The product is then purified through distillation to achieve the desired purity level .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of silanol derivatives.

    Reduction: The compound can be reduced to form simpler silane compounds.

    Substitution: It can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Butyldimethyl(dimethylamino)silane has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for reactive hydrogens in alcohols, amines, thiols, and carboxylic acids.

    Biology: The compound is used in the synthesis of biologically active molecules where protection of functional groups is necessary.

    Medicine: It is involved in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.

    Industry: this compound is used in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of butyldimethyl(dimethylamino)silane involves its ability to act as a protecting group. The compound forms a stable bond with reactive hydrogens, preventing them from participating in unwanted side reactions. This stability is due to the silicon-nitrogen bond, which is resistant to hydrolysis under mild conditions. The protecting group can be removed under specific conditions, allowing the reactive hydrogen to be available for further reactions .

Comparison with Similar Compounds

  • N,N-Dimethyltrimethylsilylamine
  • Tris(dimethylamino)silane
  • Chlorodimethylsilane
  • Dichlorodimethylsilane

Comparison: Butyldimethyl(dimethylamino)silane is unique due to its butyl group, which provides different steric and electronic properties compared to other similar compounds. This uniqueness allows it to be used in specific applications where other silane compounds may not be suitable .

Properties

IUPAC Name

N-[butyl(dimethyl)silyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21NSi/c1-6-7-8-10(4,5)9(2)3/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWXSZZKOUAVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](C)(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403209
Record name Butyldimethyl(dimethylamino)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181231-67-4
Record name 1-Butyl-N,N,1,1-tetramethylsilanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181231-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyldimethyl(dimethylamino)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyldimethyl(dimethylamino)silane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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